Stereochemical Configuration at the Anomeric Center: R-Furanose vs. S-Furanose Head-to-Head Structural Comparison
Empagliflozin R-Furanose (CAS 1620758-31-7) is defined by the (2R) configuration at the anomeric carbon of the furanose ring, with full IUPAC name (2R,3R,4R,5R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol. The diastereomeric S-Furanose (CAS 1620758-32-8) bears the (2S) configuration at this same center. This single stereochemical inversion produces two chemically distinct compounds with separate CAS registry entries, unique InChI Keys, and differing physicochemical properties that mandate independent reference standards for unambiguous chromatographic peak identification . The R/S-Furanose mixture (CAS 1620758-31-7 + 1620758-32-8) is commercially available but cannot resolve which isomer elutes at a given retention time, precluding its use for isomer-specific method validation .
| Evidence Dimension | Stereochemical configuration at anomeric carbon (C-1 of furanose ring) |
|---|---|
| Target Compound Data | CAS 1620758-31-7; (2R,3R,4R,5R) configuration; InChI Key: RAQUDPJZAZMKRD-KZEAIOCHSA-N; Molecular formula: C23H27ClO7; MW: 450.91 g/mol |
| Comparator Or Baseline | S-Furanose (CAS 1620758-32-8): (2S,3R,4R,5R) configuration; R/S-Furanose mixture: combined CAS 1620758-31-7+1620758-32-8, indeterminate isomer ratio |
| Quantified Difference | Distinct CAS registry numbers; unique InChI Key per isomer; separate chromatographic retention times under validated HPLC conditions (exact RRT values are column- and method-specific; representative relative retention times reported in Bhawani & Kumar, 2023: EPN-R-ISO impurity elutes at ~8.2 min on Discovery C18 column with phosphate buffer/ACN 70:30 mobile phase [1]) |
| Conditions | Stereochemistry confirmed by 1D/2D NMR (1H, 13C, COSY, HSQC, HMBC) and HRMS; HPLC separation achieved on C18 stationary phases under isocratic or gradient reversed-phase conditions |
Why This Matters
Regulatory submissions require unambiguous identification of each specified impurity; using the incorrect isomer or a mixture invalidates peak assignments, compromises method specificity validation, and may result in ANDA deficiency letters from FDA or EMA.
- [1] Bhawani S, Kumar TNG. Separation of Empagliflozin and its Impurities by Validated Stability Indicating HPLC Method and LC-MS Characterization of Oxidative Degradation Product. Asian J Chem. 2023;35(6):1401-1407. View Source
